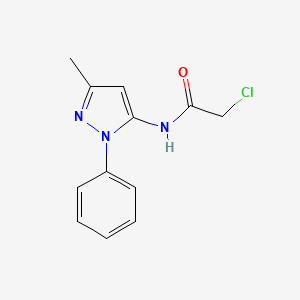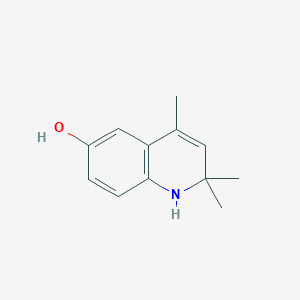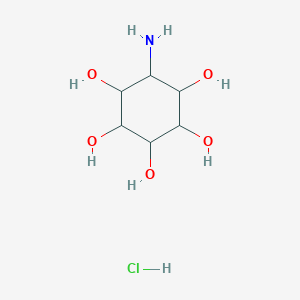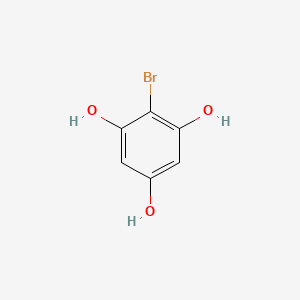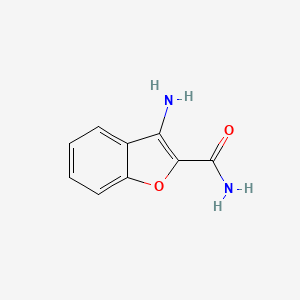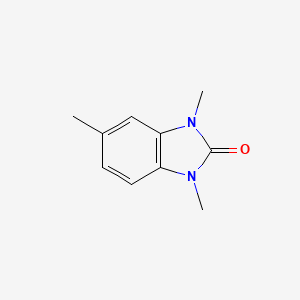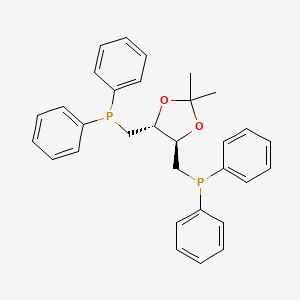
(4R,5R)-(-)-4,5-双(二苯基膦甲基)-2,2-二甲基-1,3-二氧杂环戊烷
描述
The compound (4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane is a chiral dioxolane derivative that is of interest due to its potential applications in organic synthesis and catalysis. While the provided papers do not directly discuss this exact compound, they do provide insights into similar dioxolane structures and their synthesis which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of dioxolane derivatives typically involves the condensation of aldehydes with glycols. In the case of the related compound discussed in the first paper, the synthesis involved crystallization in the monoclinic system and was shown to have the configuration of both C(2) and C(3) in the R form, which is similar to the configuration of the compound of interest . The second paper describes the synthesis of a 1,3-dioxolane derivative using tartaric acid as a raw material, followed by esterification and several other steps including benzaldehyde condensation, reduction, sulfonylation, and bromination . These methods could potentially be adapted for the synthesis of (4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane by incorporating the appropriate phosphine groups at the relevant steps.
Molecular Structure Analysis
The molecular structure of dioxolane derivatives is characterized by a 1,3-dioxolane ring, which is a five-membered cyclic acetal. The first paper provides crystallographic data for a related compound, indicating the presence of two hydroxyl groups on one side of the dioxolane ring and the formation of intramolecular hydrogen bonds . This information is useful for understanding the three-dimensional conformation and potential reactive sites of the compound of interest.
Chemical Reactions Analysis
Dioxolane derivatives are known to participate in various chemical reactions, particularly as intermediates in organic synthesis. The presence of functional groups such as hydroxyl or bromomethyl groups, as seen in the compounds discussed in the papers, suggests that they can undergo further transformations such as substitution reactions or serve as ligands in metal-catalyzed reactions . The bis(diphenylphosphinomethyl) groups in the compound of interest imply that it may also act as a chelating agent in coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxolane derivatives can vary widely depending on their substituents. The first paper reports the crystallization and density of a related compound, which can give an indication of its solid-state properties . The second paper does not provide specific physical properties but the synthesis route suggests that the compound is likely to be sensitive to moisture and may require careful handling and storage . The bis(diphenylphosphinomethyl) groups in the compound of interest would likely contribute to its overall steric bulk and could affect its solubility and reactivity.
科学研究应用
不对称催化
(4R,5R)-(-)-4,5-双(二苯基膦甲基)-2,2-二甲基-1,3-二氧杂环戊烷的一个重要应用是在不对称催化中。该化合物已被合成用于不对称氢化过程中,展示了其作为立体异构催化剂中配体的潜力 (Börner等,1994年)。
配体合成和反应性
另一个应用是合成和研究其手性双膦配体的类似物。这些化合物在与硼三氢化物(BH3)和铑(I)反应中表现出不同的反应性和络合行为,特别是通过31P NMR光谱学的探索 (Börner等,1994年)。
光物理性质
该化合物已被用于研究铜(I)配合物,其中它展示了在发光中的高发射率和量子产率,突显了其在光物理材料开发中的作用。其独特的光物理性质归因于涉及铜和双膦到二亚胺轨道的电荷转移跃迁 (Nishikawa et al., 2015)。
均相和聚合物结合催化
它还被用于均相不对称苯乙烯羟甲基化中,利用PtCl2–SnCl2复合物。这种应用展示了其在催化中产生高光学产率的有效性。该研究进一步探讨了因素如气体压力、H2:CO比和温度对催化性能的影响 (Pittman et al., 1982)。
手性衍生试剂
此外,它已被用作某些烯烃和联烯的31P NMR测定的手性衍生试剂,突显了其在立体化学分析中的实用性 (Parker & Taylor, 1988)。
晶体结构分析
该化合物的晶体结构已在各种包合物中阐明,为了解其结构特性和与其他分子的相互作用提供了见解。这些研究为理解脱溶过程的动力学和化合物的晶体学特征提供了宝贵信息 (Bourne et al., 1997)。
手性亚磷酸酯配体的开发
(4R,5R)-(-)-4,5-双(二苯基膦甲基)-2,2-二甲基-1,3-二氧杂环戊烷已被用于开发新的手性亚磷酸酯和胺基亚磷酸酯诱导剂。这些配体在钯催化的对映选择性烷基化中表现出高效率,实现了高达98%的对映过量值 (Gavrilov et al., 2017)。
合成和结构分析
其合成和结构表征已在各种研究中探讨。这些调查为了解其分子构型和在有机合成和催化中的潜在应用提供了见解 (Hodgson et al., 1987)。
手性双膦-铑配合物
该化合物已在手性双膦-铑配合物的背景下进行研究,其中其灵活性和结构特性影响催化过程的对映选择性和效率 (Glaser等,1980年)。
有机化学中的转化
研究还集中在(4R,5R)-(-)-4,5-双(二苯基膦甲基)-2,2-二甲基-1,3-二氧杂环戊烷及其衍生物的转化上,探索它们的化学行为以及在合成各种有机化合物(Shainyan et al., 2001)中的潜在应用。
安全和危害
The safety data sheet for this compound indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled under inert gas and contact with air should be avoided . In case of contact with eyes or skin, rinse cautiously with water for several minutes . If symptoms persist, seek medical attention .
未来方向
属性
IUPAC Name |
[(4R,5R)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32O2P2/c1-31(2)32-29(23-34(25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(33-31)24-35(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-30H,23-24H2,1-2H3/t29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHDBLPQYJAQSQ-KYJUHHDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32O2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954109 | |
| Record name | (-)-DIOP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane | |
CAS RN |
32305-98-9 | |
| Record name | (-)-DIOP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32305-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane, (R,R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032305989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-DIOP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-2,2-dimethyl-4,5-((diphenylphosphino)dimethyl)dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5-BIS(DIPHENYLPHOSPHINOMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE, (R,R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESK57W53CI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (R,R)-DIOP?
A1: (R,R)-DIOP has the molecular formula C31H32O2P2 and a molecular weight of 518.55 g/mol.
Q2: What spectroscopic data is available for characterizing (R,R)-DIOP?
A2: (R,R)-DIOP can be characterized using various spectroscopic techniques including: - NMR Spectroscopy: 1H, 13C, and 31P NMR provide detailed information about the structure and conformation of the ligand. [, , ] - FTIR Spectroscopy: IR spectroscopy can be used to identify functional groups and analyze metal-ligand interactions in complexes containing (R,R)-DIOP. [, ]
Q3: What are the primary catalytic applications of (R,R)-DIOP?
A3: (R,R)-DIOP is extensively employed as a chiral ligand in various asymmetric catalytic reactions, including:
- **Asymmetric Hydrogenation:** (R,R)-DIOP-metal complexes, especially those with rhodium, are highly effective catalysts for the enantioselective hydrogenation of prochiral olefins, leading to the formation of chiral compounds. [, , ] - **Enantioselective Hydroformylation:** (R,R)-DIOP-platinum complexes have been successfully applied in the asymmetric hydroformylation of unsaturated esters and other substrates, achieving significant enantioselectivity. [, ]- **Thiocarbonylation:** (R,R)-DIOP-palladium catalysts have demonstrated efficacy in enantioselective thiocarbonylation reactions, providing a route to optically active β,γ-unsaturated thiol esters. []- **Allylation Reactions:** (R,R)-DIOP has been utilized in rhodium-catalyzed allylation reactions, showcasing its versatility in constructing complex molecules. []- **Carbene-Induced C-H Functionalization:** (R,R)-DIOP plays a crucial role in rhodium-catalyzed carbene-induced C-H functionalization reactions, showcasing its potential in developing innovative synthetic methodologies. []Q4: How does (R,R)-DIOP influence reaction selectivity?
A4: (R,R)-DIOP's rigid chiral backbone and the spatial arrangement of its diphenylphosphino groups create a well-defined chiral environment around the metal center. This asymmetric environment leads to preferential interaction with one enantioface of prochiral substrates, resulting in enantioselective product formation. The degree of selectivity is influenced by factors like substrate structure, reaction conditions, and the specific metal used in the catalyst. [, , , ]
Q5: What is the role of the metal in (R,R)-DIOP catalyzed reactions?
A5: The metal center plays a crucial role in (R,R)-DIOP catalyzed reactions by activating the substrates and facilitating the formation of key reaction intermediates. For example, in asymmetric hydrogenation, the rhodium center activates both the hydrogen and the olefin, enabling their interaction and subsequent enantioselective reduction. The choice of metal can significantly influence both the activity and selectivity of the catalyst. [, , , ]
Q6: Are there examples where (R,R)-DIOP and similar ligands lead to opposite product configurations?
A6: Yes, interestingly, there are cases where (R,R)-DIOP and another structurally similar diphosphine ligand with the same absolute configuration (L) have been observed to yield products with opposite configurations. This highlights the complexities of asymmetric catalysis and the subtle interplay of factors beyond just the ligand's chirality. []
Q7: Is (R,R)-DIOP air-stable?
A7: (R,R)-DIOP itself can be handled in air, but its solutions and, particularly, its metal complexes are often air-sensitive and require handling under inert atmosphere conditions. []
Q8: Have computational methods been used to study (R,R)-DIOP and its complexes?
A8: Yes, computational chemistry, including DFT calculations, has been employed to investigate: - Mechanism of asymmetric induction: These studies help understand the interactions between the catalyst and substrates, providing insights into the origins of enantioselectivity. [, ] - Structural optimization and conformational analysis: Theoretical calculations provide valuable data about the preferred conformations of (R,R)-DIOP and its complexes, which can be correlated with their catalytic performance. []
Q9: How do modifications to the (R,R)-DIOP structure affect its catalytic activity?
A9: Modifications to the (R,R)-DIOP structure, such as changes to the substituents on the phosphorus atoms or the dioxolane ring, can significantly impact its catalytic properties. For instance, replacing the phenyl groups with more electron-withdrawing groups can influence the electronic properties of the metal center and, consequently, the activity and selectivity of the catalyst. [, , ]
Q10: Are there strategies to improve the stability of (R,R)-DIOP complexes?
A10: Yes, strategies to enhance the stability of (R,R)-DIOP complexes often involve:
- **Use of bulky and electron-rich phosphine ligands:** This can increase the steric hindrance around the metal center, making it less susceptible to degradation pathways. []- **Rigorous exclusion of air and moisture during synthesis and storage:** This helps prevent oxidation and hydrolysis, which are common degradation pathways for metal complexes. []- **Immobilization on solid supports:** Immobilization can enhance stability and allow for catalyst recovery and reuse. []体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






